1H-Pyrazolo[3,4-b]pyridine belongs to the class of pyrazolo[3,4-b]pyridines, which are characterized by their unique structural framework and potential for various substitutions at different positions on the rings. Over 300,000 derivatives of this compound have been documented in scientific literature, highlighting its significance in research and application .
The synthesis of 1H-pyrazolo[3,4-b]pyridine can be achieved through several methods, primarily focusing on two main strategies:
A notable synthetic route involves using 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide as a solvent with hydroxylamine hydrochloride as a catalyst, yielding up to 85% under optimal conditions .
The molecular formula of 1H-pyrazolo[3,4-b]pyridine is C7H6N4. The compound features a planar structure with distinct electronic properties due to the presence of nitrogen atoms in both rings. This configuration contributes to its reactivity and ability to form various derivatives.
Key Structural Features:
1H-Pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its nucleophilic sites. Common reactions include:
For instance, recent studies have demonstrated catalytic methods employing nano-magnetic metal-organic frameworks to facilitate these reactions under solvent-free conditions, enhancing yield and efficiency .
The mechanism of action for compounds derived from 1H-pyrazolo[3,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways.
For example:
Quantitative structure-activity relationship studies have been employed to elucidate how structural variations affect biological activity, providing insights into optimizing drug candidates based on this scaffold .
1H-Pyrazolo[3,4-b]pyridine exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable conditions for synthesis and application in pharmaceutical formulations.
The applications of 1H-pyrazolo[3,4-b]pyridine extend across various fields:
Recent biomedical applications highlight its potential in developing therapeutics that target specific diseases while minimizing side effects through selective action mechanisms .
The journey of 1H-pyrazolo[3,4-b]pyridine began in 1908 with Ortoleva's pioneering synthesis of the first monosubstituted derivative (R₃ = Ph), achieved through the reaction of diphenylhydrazone and pyridine with iodine [1] [2]. By 1911, Bulow expanded this chemical space by synthesizing N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [1]. These early breakthroughs established foundational synthetic routes for this bicyclic heterocycle, which belongs to the pyrazolopyridine family—a class comprising five structural isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]) arising from different fusion points between pyrazole and pyridine rings [1] [5].
Structurally, the 1H-pyrazolo[3,4-b]pyridine system features five potential sites for chemical modification (N1, C3, C4, C5, C6), enabling extensive diversification. Over 300,000 unique derivatives have been documented in more than 5,500 references (including 2,400 patents), underscoring its significance in drug discovery [1] [2]. The scaffold’s planar architecture facilitates π-π stacking interactions with biological targets, while substituents at C3 and C4 modulate electronic properties and binding affinity. Notably, its structural analogy to purine bases underpins its prevalence in kinase inhibitors and anticancer agents [1] [9]. Two approved drugs exemplify its clinical impact: Riociguat (Adempas®, 2013) for pulmonary hypertension and Vericiguat (Verquvo®, 2021) for heart failure [5] [7].
Table 1: Historical Milestones in 1H-Pyrazolo[3,4-b]pyridine Chemistry
Year | Achievement | Key Researchers |
---|---|---|
1908 | First synthesis of monosubstituted derivative (R₃ = Ph) | Ortoleva |
1911 | Synthesis of N-phenyl-3-methyl derivatives | Bulow |
2013 | FDA approval of Riociguat (Adempas®) | Bayer |
2021 | FDA approval of Vericiguat (Verquvo®) | Merck/Bayer |
2022 | >300,000 derivatives reported in scientific literature | Various |
1H-Pyrazolo[3,4-b]pyridines exhibit a dynamic equilibrium between two tautomeric forms: the 1H-isomer (1) and the 2H-isomer (2). Computational studies using AM1 and DFT methods have unequivocally demonstrated that the 1H-tautomer is energetically favored by 37.03 kJ/mol (∼9 kcal/mol) due to optimal aromatic delocalization across both rings [1] [2]. In the 1H-form, the double bond at the ring fusion permits full aromaticity in the pyridine moiety, whereas the 2H-tautomer disrupts this resonance, resulting in a less stable, non-aromatic pyridine ring [1].
Regiochemical stability is influenced by substitution patterns:
Table 2: Factors Governing 1H vs. 2H Tautomer Stability
Factor | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Aromaticity | Full delocalization in both rings | Disrupted pyridine aromaticity |
Energy Difference | +37.03 kJ/mol stability | Less stable |
Substitution Preference | N1-alkyl/aryl (>77% of compounds) | R₂ = Me (18%), Ph (8%), heterocycle (57%) |
Biological Prevalence | 14 compounds in DrugBank | None |
The 1H-pyrazolo[3,4-b]pyridine scaffold serves as a privileged bioisostere for purine bases (adenine/guanine), mimicking their hydrogen-bonding patterns and electronic distribution while offering enhanced metabolic stability and tunable pharmacokinetics [1] [7]. This bioisosterism enables targeted inhibition of purine-binding enzymes and receptors:
Emerging applications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7